4-Methyl-5-vinylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Role in Plant-Pollinator Interactions:

4-Methyl-5-vinylthiazole is a heterocyclic compound found in various plant species, including those belonging to the Annonaceae and Araceae families. Research suggests it plays a crucial role in attracting specific pollinators, particularly scarab beetles of the genus Cyclocephala. Studies have shown that these beetles are highly attracted to the compound, demonstrating a strong olfactory response to it. This finding suggests 4-Methyl-5-vinylthiazole acts as a unique olfactory signal, promoting pollination success in these plant-beetle interactions [].

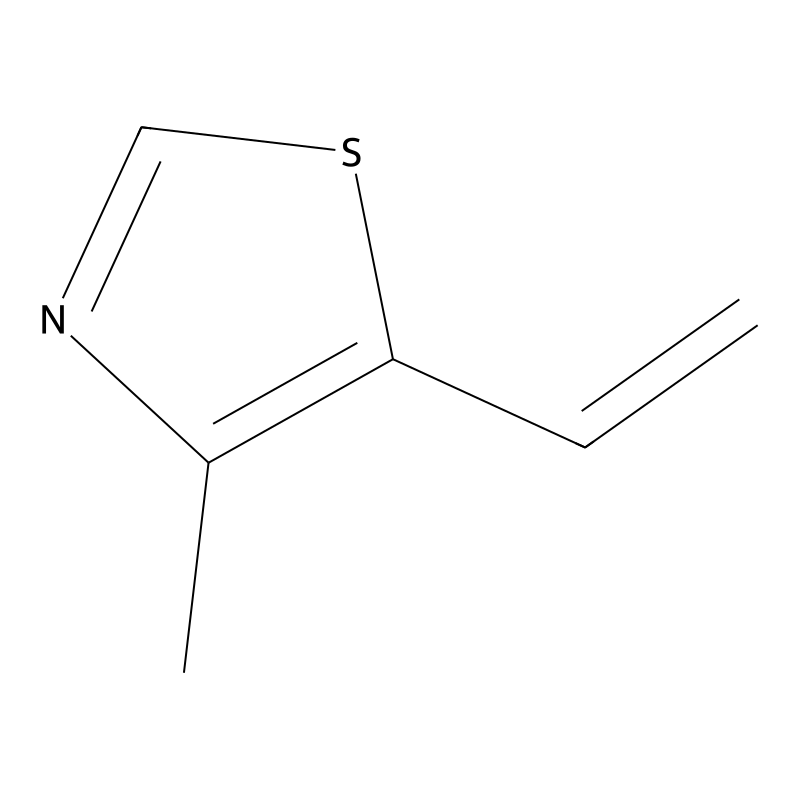

4-Methyl-5-vinylthiazole is an organic compound with the molecular formula and a molecular weight of approximately 125.191 g/mol. It is classified under thiazole derivatives, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound is also known by several other names, including 5-ethenyl-4-methylthiazole and thiazole, 4-methyl-5-vinyl-. Its structure features a vinyl group (−CH=CH₂) attached to the thiazole ring, contributing to its unique chemical properties and reactivity .

The mechanism by which 4-Methyl-5-vinylthiazole contributes to flavor perception is not fully elucidated. However, it is believed to interact with olfactory receptors in the nose, triggering specific flavor sensations []. Further research is needed to understand the precise interactions between this molecule and the olfactory system.

- Limited Data: There is limited publicly available information regarding the specific hazards associated with 4-Methyl-5-vinylthiazole.

- General Precautions: As with any unknown compound, it is advisable to handle 4-Methyl-5-vinylthiazole with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working in a laboratory setting.

- Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, allowing for the introduction of various substituents.

- Nucleophilic Substitution: The nitrogen atom in the thiazole ring can act as a nucleophile, facilitating substitution reactions with alkyl halides or other electrophiles.

- Polymerization: Under certain conditions, the vinyl group can participate in polymerization processes, leading to larger molecular structures.

These reactions are crucial for synthesizing more complex compounds and exploring the compound's potential applications in various fields .

4-Methyl-5-vinylthiazole exhibits notable biological activity, particularly in the flavor and fragrance industry. It interacts with olfactory receptors, contributing to its use as a flavoring agent. Additionally, studies have indicated potential antimicrobial properties, although further research is needed to elucidate its mechanisms of action fully .

Several synthesis methods for 4-Methyl-5-vinylthiazole have been reported:

- Condensation Reactions: One common method involves the condensation of 2-methylthiazole with an appropriate aldehyde or ketone in the presence of acid catalysts.

- Vinylation Reactions: Another approach includes the vinylation of 4-methylthiazole using vinyl halides in the presence of bases like sodium hydride or potassium carbonate.

- Cyclization Techniques: Cyclization methods using thioketones and amines can also yield 4-Methyl-5-vinylthiazole through multi-step synthetic pathways.

These methods allow for varying yields and purity levels, making it essential to choose the appropriate synthesis route based on desired application .

4-Methyl-5-vinylthiazole finds applications across several industries:

- Flavoring and Fragrance: Its pleasant aroma makes it suitable for use in food products and perfumes.

- Agricultural Chemicals: The compound has been explored as a potential feed additive for livestock, enhancing flavor profiles and possibly improving animal health .

- Chemical Intermediates: It serves as an intermediate in synthesizing other chemicals due to its reactive vinyl group.

The versatility of this compound highlights its importance in both industrial and research settings .

Research on interaction studies involving 4-Methyl-5-vinylthiazole has primarily focused on its olfactory interactions. Studies indicate that it activates specific receptors within the olfactory system, influencing sensory perception. Additionally, preliminary investigations into its antimicrobial properties suggest interactions with bacterial cell membranes, although detailed studies are required to confirm these findings .

Several compounds share structural similarities with 4-Methyl-5-vinylthiazole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylthiazole | Thiazole ring without vinyl group | Used primarily as a building block in synthesis |

| 4-Methylthiazole | Thiazole ring with methyl group | Exhibits different biological activities |

| 5-Vinylthiazole | Vinyl group without methyl group | More reactive due to absence of methyl substitution |

4-Methyl-5-vinylthiazole stands out due to its combination of both methyl and vinyl groups, which imparts unique reactivity and biological activity compared to its analogs .

Physical Description

Colourless liquid; nutty, cocoa-like odou

XLogP3

Density

1.091-1.095

Melting Point

-15 °C

-15°C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index